Foreword: A Proactive Approach to Chemical Safety Evaluation
Foreword: A Proactive Approach to Chemical Safety Evaluation
An In-Depth Toxicological Guide to 2,4-Diamino-6-phenyl-1,3,5-triazine (Benzoguanamine)
In the landscape of chemical research and development, a thorough understanding of a compound's toxicological profile is not merely a regulatory hurdle but a cornerstone of scientific integrity and responsible innovation. This guide provides a comprehensive toxicological overview of 2,4-Diamino-6-phenyl-1,3,5-triazine, a compound primarily identified by CAS Number 91-76-9 and commonly known as Benzoguanamine. While the query originated with CAS number 107573-63-7, the authoritative data available consistently points to CAS 91-76-9 as the correct identifier for this substance. This document synthesizes available data from robust sources, including OECD SIDS reports and detailed safety data sheets, to equip researchers with the critical knowledge needed for safe handling, risk assessment, and informed decision-making in a professional laboratory setting.
Chemical Identity and Physicochemical Properties
A foundational element of any toxicological assessment is the understanding of the substance's chemical and physical nature, which dictates its environmental fate, absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Chemical Identity and Physicochemical Properties of Benzoguanamine
| Property | Value | Reference |
| Chemical Name | 2,4-Diamino-6-phenyl-1,3,5-triazine | [1] |
| Common Name | Benzoguanamine | [2] |
| CAS Number | 91-76-9 | [1] |
| Molecular Formula | C₉H₉N₅ | [1] |
| Molecular Weight | 187.21 g/mol | [3] |
| Appearance | White crystals or powder | [1] |
| Melting Point | 227-228 °C | [1] |
| Decomposition Temp. | >350 °C | [1] |
| Water Solubility | 320 mg/L at 25°C (Slightly soluble) | [4] |
| log Pow (Octanol/Water) | 1.36 - 1.38 | [1] |
| Vapor Pressure | 1.6 x 10⁻⁵ Pa at 25°C (Very low) | [4] |
The low water solubility and moderate octanol-water partition coefficient suggest that while the substance is not highly lipophilic, it possesses the potential for bioaccumulation. Its very low vapor pressure indicates that inhalation exposure to the vapor at room temperature is minimal, but exposure to dusts or aerosols is a primary concern.[5]
Mammalian Toxicology Profile
The toxicological evaluation of Benzoguanamine has been conducted across several key endpoints. The following sections detail the findings from acute, repeated-dose, genetic, carcinogenic, and reproductive toxicity studies.
Acute Toxicity
Acute toxicity studies are fundamental to determining the intrinsic toxicity of a substance from a single or short-term exposure. They are critical for establishing classifications for handling and transport and for guiding dose selection in longer-term studies.
Table 2: Summary of Acute Toxicity Data for Benzoguanamine
| Test Type | Route | Species | Result | GHS Classification | Reference |
| LD₅₀ | Oral | Rat | 933 - 1,231 mg/kg | Category 4: Harmful if swallowed | |
| LD₅₀ | Intraperitoneal | Mouse | 100 mg/kg | - | [2][3] |
| LC₅₀ | Inhalation (dust) | Rat | 2.9 mg/L (4h) | Category 4: Harmful if inhaled | |
| Skin Irritation | Dermal | Rabbit | No skin irritation | Not classified | |
| Eye Irritation | Ocular | - | Mildly irritating | Not classified | [5] |
| Skin Sensitization | Dermal | Mouse | Negative (LLNA) | Not a sensitizer |
Expertise in Action: Interpreting Acute Toxicity The oral LD₅₀ value places Benzoguanamine in GHS Category 4, indicating that accidental ingestion of quantities less than a few grams could be harmful.[6] The intraperitoneal LD₅₀ in mice is significantly lower, which is a common finding. This route bypasses first-pass metabolism in the liver, suggesting that hepatic detoxification may play a role in mitigating the oral toxicity of the compound. The potential for mild eye irritation necessitates the use of safety glasses in a laboratory setting.[5]
Repeated Dose Toxicity
Chronic or repeated exposure studies are designed to identify adverse effects from long-term, low-level exposure. The No-Observed-Adverse-Effect Level (NOAEL) derived from these studies is a critical parameter for establishing safe exposure limits.
A combined repeated dose and reproductive/developmental toxicity screening test in rats, following OECD Guideline 422, established a NOAEL of 20 mg/kg/day .[4] At the higher dose of 100 mg/kg/day, effects such as decreased body weight gain and hematological changes (decreased erythrocyte counts) were observed.[4]
Genotoxicity
A comprehensive battery of tests is essential to assess genotoxic potential, as no single assay can detect all mechanisms of genetic damage (e.g., gene mutations, chromosomal damage).[7] The strategy involves a tiered approach, starting with in vitro assays and progressing to in vivo studies if warranted.
Table 3: Summary of Genotoxicity Data for Benzoguanamine
| Assay Type | Test System | Metabolic Activation | Result | OECD Guideline | Reference |
| Gene Mutation | S. typhimurium (Ames Test) | With & Without | Negative | 471 | [4] |
| Gene Mutation | Mouse Lymphoma Cells | With & Without | Negative | 476 | |
| Chromosomal Aberration | Human Lymphocytes | Without | Negative | 473 | |
| Chromosomal Aberration | CHL/IU Cells | With & Without | Positive* | - | [4] |
| In Vivo Micronucleus | Mouse Bone Marrow | - | Negative | 474 | [4] |
Causality Behind the Genotoxicity Testing Strategy The standard battery aims to cover three main endpoints: gene mutation, clastogenicity (structural chromosome aberrations), and aneugenicity (changes in chromosome number).
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Ames Test (OECD 471): A bacterial reverse mutation assay that is a rapid and sensitive screen for point mutations. Its high predictivity for rodent carcinogens makes it a cornerstone of initial screening.
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In Vitro Mammalian Cell Assays (OECD 473, 476): These assays detect a broader range of mutagenic events in a system that is metabolically more similar to humans than bacteria. The use of metabolic activation (S9 fraction) mimics liver metabolism.
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In Vivo Micronucleus Test (OECD 474): This is a critical follow-up to confirm if any in vitro findings are relevant in a whole animal system, accounting for ADME processes. A negative result here, as seen for Benzoguanamine, provides strong evidence against in vivo genotoxicity.[4]
Experimental Workflow: Standard Genotoxicity Assessment
Caption: A typical workflow for assessing the genotoxic potential of a chemical.
Carcinogenicity
Long-term carcinogenicity studies are the gold standard for assessing the tumorigenic potential of a chemical.
For Benzoguanamine, two older 18-month dietary studies in male rats and in male/female mice reported no tumorigenic activity.[4] However, the OECD SIDS assessment concluded that these studies were insufficient for a modern evaluation of carcinogenicity due to outdated testing protocols.[4] Importantly, major regulatory and scientific bodies like IARC, NTP, and OSHA do not currently list Benzoguanamine as a known, probable, or possible human carcinogen.
Reproductive and Developmental Toxicity
This endpoint assesses the potential for a substance to interfere with reproductive function and normal development.
The combined repeated dose and reproductive/developmental toxicity screening study (OECD TG 422) is the primary source of data for Benzoguanamine.[4]
Table 4: Summary of Reproductive and Developmental Toxicity Data (OECD TG 422)
| Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects at LOAEL and Higher Doses | Reference |
| Parental Toxicity (Female) | 4 | 20 | Lack of nursing activity leading to pup death. | [4] |
| Parental Toxicity (Male) | 100 | - | No effects observed up to the highest dose tested. | [4] |
| Developmental Toxicity | 20 | 100 | Decreased birth index, increased stillbirths, decreased pup body weight. | [4] |
Expert Interpretation: The data indicates that female reproductive performance (specifically, maternal care) is a sensitive endpoint for Benzoguanamine toxicity. The effects on pups at 100 mg/kg/day are likely secondary to maternal toxicity and poor nursing, though direct developmental toxicity cannot be entirely ruled out.[4] Based on these findings, the substance is classified with hazard statements indicating it "May damage fertility or the unborn child" and "May cause harm to breast-fed children".
Experimental Protocol: OECD TG 422 - Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test
This protocol is a condensed representation of the OECD 422 guideline, which would be followed for a substance like Benzoguanamine.
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Animal Selection: Typically, the Sprague-Dawley rat is used. Young, healthy, nulliparous animals are acclimatized before the study.
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Group Formation: At least three dose groups and a concurrent control group are used, with a minimum of 10 males and 10 females per group.
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Dosing Regimen:
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Males: Dosed daily by oral gavage for a minimum of 4 weeks (2 weeks pre-mating, during mating, and ~2 weeks post-mating) until sacrifice.
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Females: Dosed daily for 2 weeks prior to mating, during mating, throughout gestation, and until at least day 4 of lactation.
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Mating: After 2 weeks of dosing, animals are paired (1:1) for mating. The presence of a vaginal plug or sperm is considered evidence of mating (Gestation Day 0).
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Observations (Parental Animals):
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Clinical signs, body weight, and food consumption are monitored throughout the study.
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At termination, blood is collected for hematology and clinical chemistry. Organs are weighed, and a full histopathological examination is performed, with special attention to the reproductive organs.
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Observations (Offspring):
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The number of live and dead pups is recorded at birth.
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Pups are weighed on days 1 and 4 postpartum.
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Clinical observations of the pups are performed daily.
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Data Analysis & Endpoints: Key endpoints include fertility index, gestation length, litter size, pup viability, and pup body weights. Histopathology of parental reproductive tissues is critical. The NOAELs for parental, reproductive, and developmental toxicity are determined.
Diagram: OECD TG 422 Experimental Workflow
Sources
- 1. Benzoguanamine | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benzoguanamine, 91-76-9 [thegoodscentscompany.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]

